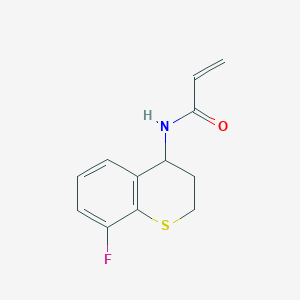

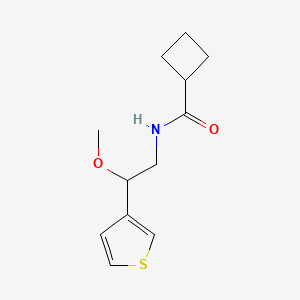

![molecular formula C14H14N6O B3010609 4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine CAS No. 320416-48-6](/img/structure/B3010609.png)

4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine” is a complex organic molecule that contains a 1,2,4-triazole ring. This ring is a type of heterocyclic compound, which means it contains atoms of at least two different elements . The 1,2,4-triazole ring in this compound is attached to a phenyl group and a pyrimidinamine group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was confirmed by NMR and MS analysis . The structure of this compound can also be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the IR spectrum characterization of a related compound showed characteristic absorption bands due to various functional groups . Another study reported the NMR data of a related compound, providing insights into its chemical structure .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the IR absorption spectra of related compounds were characterized by the presence of signals for various functional groups . The NMR data of related compounds provided insights into their chemical structure .Aplicaciones Científicas De Investigación

Anticancer Activity

1,2,4-triazole derivatives have shown promise as potential anticancer agents. Researchers have synthesized novel compounds containing the 1,2,4-triazole ring and evaluated their cytotoxic effects against cancer cell lines. For instance, compounds derived from this scaffold demonstrated cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxicity, with IC50 values lower than 12 μM against Hela cells . These findings highlight the potential of this compound class in cancer therapy.

Apoptosis Induction

In specific cases, 1,2,4-triazole derivatives induce apoptosis in cancer cells. For example, compound 10ec was found to trigger apoptosis in BT-474 breast cancer cells. Detailed biological studies, including acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays, supported this observation. Additionally, the clonogenic assay demonstrated concentration-dependent inhibition of colony formation in BT-474 cells by compound 10ec .

Antimicrobial Properties

The 1,2,4-triazole scaffold has also been explored for its antimicrobial activity. While specific studies on our compound of interest are limited, related derivatives have exhibited promising effects against various pathogens. Researchers have synthesized substituted phenyl-1H-1,2,3-triazoles and evaluated their antimicrobial properties . Further investigations into our compound may reveal similar effects.

Antiproliferative Effects

Triazole-containing compounds have been investigated for their antiproliferative potential. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity with an IC50 of 2 μM against MV4-11 cells . Although this specific compound differs from our target, it underscores the relevance of triazole-based structures in inhibiting cell proliferation.

Pharmacokinetics and Toxicology

The 1,2,4-triazole scaffold’s ability to form hydrogen bonds with various targets contributes to improved pharmacokinetic and toxicological properties. Researchers have evaluated the safety and selectivity of synthesized compounds against normal and cancerous cell lines, emphasizing the need for compounds with minimal harmful effects on normal cells .

Mecanismo De Acción

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme . This interaction inhibits the enzyme’s activity, thereby reducing the production of estrogens .

Biochemical Pathways

By inhibiting the aromatase enzyme, this compound disrupts the biosynthesis of estrogens . Estrogens are hormones that promote the growth of certain types of cancer cells. Therefore, by reducing estrogen production, the compound can potentially slow down or halt the growth of these cancer cells .

Result of Action

The compound’s action results in a decrease in estrogen production, which can lead to a reduction in the growth of estrogen-dependent cancer cells . In vitro studies have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that the stability of the compound could be influenced by its chemical structure, specifically the 1,2,4-triazole ring, which is known for its chemical and biological stability .

Safety and Hazards

The safety of similar compounds has been evaluated in the context of their biological activity. For instance, the cytotoxic activities of synthesized compounds were evaluated against various human cancer cell lines . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Direcciones Futuras

The future directions in the research of similar compounds involve the discovery and development of more effective and potent anticancer agents . Molecular docking studies are also being done to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .

Propiedades

IUPAC Name |

4-[1-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O/c1-10(12-7-8-16-13(15)18-12)21-14-17-9-20(19-14)11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKFUIBLWSSDLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1)N)OC2=NN(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

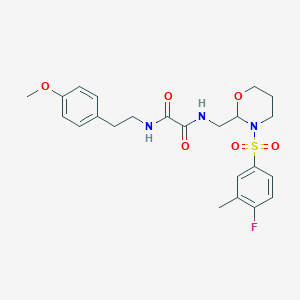

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)

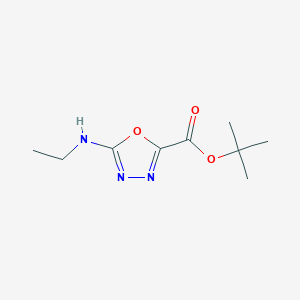

![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)

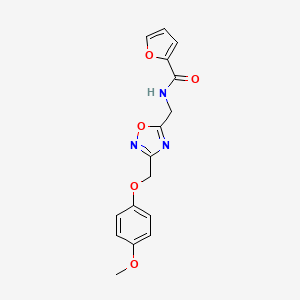

![N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010531.png)

![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B3010537.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)

![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)